Valinanhydrid
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Valinanhydrid typically involves the cyclization of valine, an essential amino acid. The process begins with the formation of a dipeptide, which then undergoes cyclization to form the diketopiperazine structure. The reaction conditions often include the use of alkaline or acidic catalysts to facilitate the cyclization process .
Industrial Production Methods: Industrial production of this compound may involve more efficient and scalable methods, such as the use of continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of advanced purification techniques, such as crystallization and chromatography, ensures the removal of impurities and by-products.
Chemical Reactions Analysis
Types of Reactions: Valinanhydrid undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various oxidation products, depending on the reagents and conditions used.
Reduction: Reduction of this compound typically leads to the formation of reduced diketopiperazine derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Substitution reactions may involve reagents like halogens, alkylating agents, and nucleophiles under various conditions .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction typically produces alcohols or amines.
Scientific Research Applications
Valinanhydrid has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules. Its stability and reactivity make it a valuable intermediate in organic synthesis.
Biology: this compound derivatives have been studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research into this compound and its derivatives has explored their potential as therapeutic agents, particularly in the development of new drugs.
Industry: this compound is used in the production of various industrial chemicals and materials, owing to its versatile chemical properties .
Mechanism of Action
The mechanism of action of Valinanhydrid involves its interaction with specific molecular targets and pathways. The compound’s diketopiperazine structure allows it to bind to various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways .
Comparison with Similar Compounds
Leucinanhydrid: Another diketopiperazine derivative with similar chemical properties but different biological activities.
Glycinanhydrid: A simpler diketopiperazine that serves as a model compound for studying the reactivity of diketopiperazines.
Prolinanhydrid: Known for its unique ring structure and distinct reactivity compared to Valinanhydrid .
Uniqueness: this compound stands out due to its specific structural features and reactivity. Its ability to undergo a wide range of chemical reactions and its potential biological activities make it a compound of significant interest in various fields of research.
Properties
Molecular Formula |
C10H20N2O3 |
---|---|
Molecular Weight |
216.28 g/mol |
IUPAC Name |
[(2S)-2-amino-3-methylbutanoyl] (2S)-2-amino-3-methylbutanoate |
InChI |
InChI=1S/C10H20N2O3/c1-5(2)7(11)9(13)15-10(14)8(12)6(3)4/h5-8H,11-12H2,1-4H3/t7-,8-/m0/s1 |
InChI Key |
MCHDHQQFGQWMRG-YUMQZZPRSA-N |
Isomeric SMILES |
CC(C)[C@@H](C(=O)OC(=O)[C@H](C(C)C)N)N |
Canonical SMILES |
CC(C)C(C(=O)OC(=O)C(C(C)C)N)N |
Origin of Product |
United States |
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